molecular formula C10H11NO B3362045 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one CAS No. 95207-84-4

6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one

Cat. No. B3362045
CAS RN: 95207-84-4
M. Wt: 161.2 g/mol
InChI Key: ZCRLOJLHEIAWHR-UHFFFAOYSA-N
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Description

“6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one” is a compound that is usually in the form of a white to pale yellow crystalline solid . It has a high solubility in water and is a pharmacologically active compound .


Synthesis Analysis

The synthesis of this compound may involve multiple steps, including alkylation, cyclization, and other organic reactions . The specific synthesis method may require organic synthetic chemical reactions .


Molecular Structure Analysis

The molecular formula of this compound is C19H31NO2Si . It has a molecular weight of 333.54 . The structure of this compound can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by the substitution position. For instance, C6-substituted indoles generate the corresponding products in higher yields than the C5 substituted substrates . The compound is used in the synthetic preparation of CGRP antagonist BMS-846372 via chemoselective and enantioselective reduction of cyclohepta [b]pyridine-5,9-dione .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 398.7±37.0 °C and a predicted density of 0.99±0.1 g/cm3 . Its pKa is predicted to be 3.29±0.40 .

Mechanism of Action

The compound is used in the synthetic preparation of CGRP antagonist BMS-846372 . CGRP receptor antagonists have demonstrated clinical efficacy in the treatment of acute migraine .

Safety and Hazards

The specific toxicity and safety of this compound depend on its actual use. Therefore, it is recommended to refer to its Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

6,7,8,9-tetrahydrocyclohepta[c]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-4-2-1-3-8-7-11-6-5-9(8)10/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRLOJLHEIAWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538132
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one

CAS RN

95207-84-4
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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